FabH-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

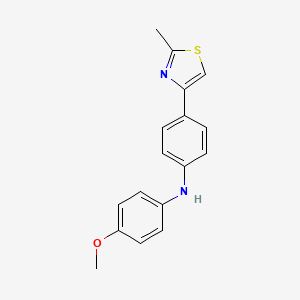

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3 |

InChI Key |

IMYGXYNLMIFDEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of FabH-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme in the fatty acid biosynthesis II (FASII) pathway, making it an attractive target for the development of novel antibacterial agents. This document details the quantitative inhibitory and antibacterial data, the experimental protocols used for their determination, and visual representations of the underlying biological and experimental frameworks.

Core Structure and SAR Summary

This compound belongs to a class of thiazole-substituted arylamine derivatives. The core scaffold consists of a central thiazole ring linked to an arylamine moiety. Structure-activity relationship studies on this series of compounds have revealed key structural features that govern their inhibitory potency against FabH and their antibacterial activity.

The primary research, "A combine approach of chemical synthesis, biological evaluation and structural dynamics studies revealed thiazole substituted arylamine derivatives as potent FabH enzyme inhibitors"[1], explored a series of analogs to elucidate these relationships. The key findings from the SAR studies are summarized below and the corresponding data is presented in the subsequent tables.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs was quantified by determining their half-maximal inhibitory concentration (IC50) against E. coli FabH. Their antibacterial efficacy was assessed by measuring the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

FabH Inhibitory Activity (IC50)

| Compound | Structure | E. coli FabH IC50 (µM) |

| This compound (3f) | 4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)phenol | 5.2 ± 0.2 |

| 3a | N-(4-(p-tolyl)thiazol-2-yl)aniline | 15.8 ± 0.5 |

| 3b | 4-((4-(p-tolyl)thiazol-2-yl)amino)phenol | 8.1 ± 0.3 |

| 3c | 4-methoxy-N-(4-(p-tolyl)thiazol-2-yl)aniline | 10.5 ± 0.4 |

| 3d | 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenol | 6.5 ± 0.2 |

| 3e | N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methoxyaniline | 9.2 ± 0.3 |

| 3g | N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 12.3 ± 0.4 |

| 3h | 4-methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 10.1 ± 0.3 |

Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]

Antibacterial Activity (MIC)

| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound (3f) | 9.6 ± 0.4 | 11.6 ± 0.4 | 15.6 ± 0.4 | 11.6 ± 0.4 |

| 3a | >50 | >50 | >50 | >50 |

| 3b | 20.3 ± 0.8 | 25.0 ± 1.0 | 30.1 ± 1.2 | 28.4 ± 1.1 |

| 3c | 28.7 ± 1.1 | 33.2 ± 1.3 | 35.8 ± 1.4 | 31.5 ± 1.2 |

| 3d | 15.4 ± 0.6 | 18.9 ± 0.7 | 22.3 ± 0.9 | 19.8 ± 0.8 |

| 3e | 22.1 ± 0.9 | 26.5 ± 1.1 | 29.8 ± 1.2 | 25.3 ± 1.0 |

| 3g | >50 | >50 | >50 | >50 |

| 3h | 30.5 ± 1.2 | 34.1 ± 1.4 | 38.2 ± 1.5 | 32.7 ± 1.3 |

Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study of this compound and its analogs.

General Synthesis of Thiazole Substituted Arylamine Derivatives (3a-h)

The synthesis of the target compounds was achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Materials:

-

Appropriately substituted 2-bromo-4-arylthiazole

-

Appropriately substituted aniline

-

Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalyst

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

A mixture of the substituted 2-bromo-4-arylthiazole (1.0 equiv.), the corresponding aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) was taken in a flame-dried Schlenk tube.

-

The tube was evacuated and backfilled with argon three times.

-

Anhydrous toluene was added, followed by the addition of the Pd-PEPPSI catalyst (2 mol%).

-

The reaction mixture was stirred at 100 °C for 12-24 hours under an argon atmosphere.

-

After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate.

-

The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel to afford the desired thiazole-substituted arylamine derivative.

E. coli FabH Inhibition Assay

The inhibitory activity of the synthesized compounds against E. coli FabH was determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Materials:

-

Purified E. coli FabH enzyme

-

Acetyl-CoA

-

Malonyl-ACP

-

NADH

-

Crotonyl-CoA

-

Enoyl-ACP reductase (FabI)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Test compounds dissolved in DMSO

Procedure:

-

The assay was performed in a 96-well plate format.

-

The reaction mixture contained assay buffer, NADH, malonyl-ACP, and FabI.

-

The test compound, at various concentrations, was added to the wells and pre-incubated with the FabH enzyme for 10 minutes at 37 °C.

-

The reaction was initiated by the addition of acetyl-CoA and crotonyl-CoA.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored kinetically for 15 minutes using a plate reader.

-

The initial reaction rates were calculated from the linear portion of the curve.

-

The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds was evaluated by determining the MIC values using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

A serial two-fold dilution of each test compound was prepared in MHB in a 96-well plate.

-

Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

An equal volume of the bacterial suspension was added to each well of the microtiter plate.

-

The plates were incubated at 37 °C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Fatty Acid Biosynthesis (FASII) Pathway and FabH Role

Caption: Role of FabH in the bacterial fatty acid biosynthesis (FASII) pathway.

Experimental Workflow for SAR Studies

Caption: Workflow for the structure-activity relationship (SAR) studies of FabH inhibitors.

Logical Relationship of Key Findings

Caption: Logical relationship between chemical structure and biological activity.

References

Investigating the Antibacterial Spectrum of FabH-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation into the antibacterial spectrum of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a critical enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and proliferation. The significant structural and organizational differences between the bacterial FASII pathway and the mammalian type I fatty acid synthesis (FASI) system make FabH an attractive target for the development of novel antibacterial agents with broad-spectrum activity.[1][2]

This compound, a thiazole-substituted arylamine derivative, has been identified as an effective inhibitor of this crucial enzyme, demonstrating activity against both Gram-positive and Gram-negative bacteria. This guide will detail the antibacterial spectrum of related FabH inhibitors, outline the experimental protocols for determining antibacterial activity, and illustrate the underlying biochemical pathways and experimental workflows.

Data Presentation: Antibacterial Spectrum of Thiazole-Based FabH Inhibitors

While specific quantitative data for this compound is proprietary, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related thiazole derivatives against various bacterial strains. This data provides a representative understanding of the potential antibacterial spectrum of this class of compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][4]

| Compound Reference | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) |

| Thiazole Derivative 1 | 3.13 µg/mL | 6.25 µg/mL | 1.56 µg/mL | 3.13 µg/mL |

| Thiazole Derivative 2 | 6.25 µg/mL | 12.5 µg/mL | 3.13 µg/mL | 6.25 µg/mL |

| Thiazole Derivative 3 | 1.56 µg/mL | 3.13 µg/mL | 1.56 µg/mL | 1.56 µg/mL |

| Thiazole Derivative 4 | 12.5 µg/mL | 25 µg/mL | 6.25 µg/mL | 12.5 µg/mL |

| Kanamycin B (Control) | 2.0 µg/mL | 4.0 µg/mL | 1.0 µg/mL | 0.5 µg/mL |

Data is representative of thiazole derivatives as reported in related literature.[5]

Experimental Protocols

The determination of the antibacterial spectrum of a novel inhibitor like this compound involves a series of standardized microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay is the gold standard for determining the in vitro susceptibility of bacteria to a specific antimicrobial agent.[3][4]

a. Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.

-

A single colony is then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The culture is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

b. Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using sterile broth medium to achieve a range of desired concentrations.

c. Inoculation and Incubation:

-

The diluted bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Positive (bacteria in broth without inhibitor) and negative (broth only) controls are included on each plate.

-

The plate is incubated at 37°C for 16-24 hours.[4]

d. Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

FabH Enzyme Inhibition Assay

This biochemical assay confirms that the antibacterial activity of the compound is due to the specific inhibition of the FabH enzyme.

a. Enzyme and Substrate Preparation:

-

Recombinant FabH enzyme from the target bacterium (e.g., E. coli or S. aureus) is expressed and purified.

-

The substrates for the FabH-catalyzed reaction, typically acetyl-CoA and [2-¹⁴C]malonyl-CoA, are prepared in an appropriate assay buffer.[6]

b. Inhibition Assay:

-

The purified FabH enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction mixture is incubated at 37°C for a defined period.[6]

-

The reaction is terminated, and the amount of radiolabeled product formed is quantified using a scintillation counter.

c. Data Analysis:

-

The percentage of enzyme inhibition is calculated for each concentration of this compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: Bacterial Fatty Acid Synthesis (FASII) and Inhibition by this compound

The following diagram illustrates the key steps of the bacterial FASII pathway and the point of inhibition by this compound.

Caption: The bacterial FASII pathway is initiated by the condensation of Acetyl-CoA and Malonyl-ACP by FabH.

Experimental Workflow: Determining the Antibacterial Spectrum

The diagram below outlines the logical flow of experiments to characterize the antibacterial properties of a novel inhibitor.

Caption: Workflow for characterizing a novel antibacterial agent from initial screening to target validation.

References

- 1. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]

- 6. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of FabH in Staphylococcus aureus: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the target validation process for β-ketoacyl-acyl carrier protein synthase III (FabH) in Staphylococcus aureus. As of November 2025, publicly available data for a specific inhibitor designated "FabH-IN-1" is limited. Therefore, this document utilizes data from well-characterized, analogous FabH inhibitors to illustrate the principles and methodologies of target validation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: FabH as a Novel Antibacterial Target

Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). This has created an urgent need for new antibacterial agents with novel mechanisms of action. The bacterial type II fatty acid synthesis (FASII) pathway presents a promising source of new drug targets as it is essential for bacterial viability and is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals.

FabH (β-ketoacyl-acyl carrier protein synthase III) is a key enzyme that catalyzes the initial condensation step in the FASII pathway, making it an attractive target for the development of new anti-staphylococcal agents. Inhibition of FabH disrupts the synthesis of fatty acids, which are crucial for the formation of bacterial cell membranes, leading to bacterial growth inhibition and cell death.

This technical guide outlines the core methodologies and data required to validate FabH as a drug target in S. aureus, using examples of known FabH inhibitors.

The Fatty Acid Synthesis II (FASII) Pathway in S. aureus

The FASII pathway in S. aureus is responsible for the de novo synthesis of fatty acids. The pathway is initiated by the condensation of an acyl-CoA primer with malonyl-ACP, a reaction catalyzed by FabH. This initial step is followed by a series of elongation cycles, each adding two carbon units to the growing acyl chain.

Antioxidant Properties of Thiazole-Substituted Arylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of thiazole-substituted arylamine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. This document summarizes quantitative antioxidant activity data, details key experimental protocols for assessing antioxidant efficacy, and visualizes the underlying mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in a multitude of biologically active compounds, including several FDA-approved drugs.[1] When substituted with an arylamine moiety, these derivatives exhibit a range of pharmacological activities, with antioxidant effects being particularly noteworthy.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Thiazole-substituted arylamine derivatives have emerged as promising candidates for mitigating oxidative damage due to their ability to scavenge free radicals and modulate oxidative pathways.[4] This guide provides an in-depth analysis of their antioxidant potential, supported by experimental data and detailed methodologies.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various thiazole-substituted arylamine derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for different series of these derivatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.[5]

Table 1: DPPH Radical Scavenging Activity of 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole Derivatives

| Compound ID | Ar Substituent | IC50 (µM) |

| Ve | 4-methoxyphenyl | 23.71 |

| Vd | 4-aminophenyl | 32.11 |

| Vc | 4-chlorophenyl | 47.3 |

| Vf | 4-hydroxyphenyl | 51.6 |

| Va | phenyl | 65.0 |

| Vb | α-propylene phenyl | 68.56 |

| Standard | Ascorbic Acid | Not Reported |

Data sourced from a study on the synthesis and antioxidant evaluation of novel thiazole derivatives.[6]

Table 2: DPPH Radical Scavenging Activity of Carbazole-Based Thiazole Derivatives

| Compound ID | R Substituent (on phenyl ring at position 4 of thiazole) | IC50 (µM) |

| 3f | 4-bromophenyl | Not explicitly stated, but higher than BHT |

| 3g | 4-nitrophenyl | 399.31 |

| Standard | Butylhydroxytoluene (BHT) | 220.89 |

Data indicates that most synthesized compounds in this series, with the exception of 3g, exhibited higher antioxidant activity than the standard BHT.[7]

Table 3: DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole-Thiazolidinone Derivatives

| Compound ID | R Substituent | IC50 (µM) |

| TZD 5 | 4-chlorophenyl | 27.50 |

| TZD 3 | 4-nitrophenyl | 28.00 |

| TZD 10 | Unspecified | 40.00 |

| Standard | Ascorbic Acid | 29.2 |

This study highlights that derivatives with electron-withdrawing groups like chloro and nitro at the para position of the phenyl ring showed significant antioxidant activity.[8]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of novel compounds. The following sections provide detailed protocols for three commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol), spectrophotometric grade

-

Test compounds (thiazole-substituted arylamine derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer capable of reading at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the test compounds in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Assay Protocol:

-

To a 96-well plate, add a specific volume of the test sample solution (e.g., 100 µL).

-

Add the DPPH working solution (e.g., 100 µL) to each well.

-

For the blank, use the solvent instead of the test sample.

-

For the control, use the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).[5]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically. [9] Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

Positive control (e.g., Trolox or Ascorbic acid)

-

Spectrophotometer or microplate reader capable of reading at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [9]2. Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Assay Protocol:

-

Add a small volume of the test sample (e.g., 10 µL) to a cuvette or well.

-

Add a larger volume of the working ABTS•+ solution (e.g., 1 mL or 190 µL) and mix thoroughly.

-

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes). [10]5. Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically. [11] Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds

-

Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

-

Spectrophotometer or microplate reader capable of reading at 593 nm

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [11]Warm the reagent to 37°C before use.

-

Assay Protocol:

-

Add a small volume of the test sample (e.g., 10 µL) to a cuvette or well.

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL) and mix.

-

-

Incubation: Incubate the mixture at 37°C for a specified time (typically 4-6 minutes). [11]4. Measurement: Measure the absorbance at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are often expressed as FRAP values in µM Fe(II) equivalents.

Signaling Pathways and Mechanisms of Action

The primary antioxidant mechanism of thiazole-substituted arylamine derivatives is believed to be through radical scavenging, primarily via hydrogen atom transfer (HAT). The arylamine moiety plays a crucial role in this process. The nitrogen atom of the amine group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting arylaminyl radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring and the thiazole nucleus.

Caption: Hydrogen Atom Transfer (HAT) mechanism of thiazole-arylamine derivatives.

While a specific signaling pathway exclusively for thiazole-substituted arylamines is not extensively documented, their antioxidant activity can contribute to the modulation of broader cellular signaling pathways associated with oxidative stress, such as the Keap1-Nrf2 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) sequesters Nrf2 in the cytoplasm. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. By reducing the overall burden of reactive oxygen species, thiazole-substituted arylamine derivatives could indirectly influence this protective pathway.

Caption: Potential influence on the Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Antioxidant Screening

A logical workflow is essential for the efficient screening and evaluation of novel thiazole-substituted arylamine derivatives for their antioxidant properties. The following diagram outlines a typical experimental progression.

Caption: A typical workflow for screening antioxidant activity.

Conclusion

Thiazole-substituted arylamine derivatives represent a promising class of compounds with significant antioxidant potential. This technical guide has provided a consolidated resource of their quantitative antioxidant activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. The data presented underscores the importance of the substitution pattern on the arylamine and thiazole rings in modulating antioxidant efficacy. The provided methodologies and workflows offer a practical framework for researchers engaged in the discovery and development of novel antioxidant therapies. Further investigations into the specific signaling pathways modulated by these compounds will be crucial for elucidating their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. assaygenie.com [assaygenie.com]

- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

Initial Screening of FabH Inhibitor FabH-IN-1 Against Multidrug-Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from the mammalian FAS-I pathway, has emerged as a promising target for new antimicrobial agents.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a particularly attractive target. FabH catalyzes the initial condensation reaction of fatty acid biosynthesis, a crucial step for the formation of the bacterial cell membrane.[3][4][5] Its high conservation across a broad spectrum of pathogenic bacteria further underscores its potential for the development of broad-spectrum antibiotics.[4]

This technical guide details the initial preclinical screening of a novel FabH inhibitor, designated FabH-IN-1. The document outlines its inhibitory action, summarizes its in vitro activity against a panel of clinically relevant multidrug-resistant bacteria, and provides detailed experimental protocols for the key assays employed in this evaluation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data interpretation integral to the early-stage evaluation of new antimicrobial candidates targeting the FabH enzyme.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound is designed to specifically inhibit the function of the FabH enzyme. FabH initiates the fatty acid synthesis cascade by catalyzing the Claisen condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP.[6] This reaction is the first committed step in the elongation cycle of fatty acid production. By inhibiting FabH, this compound effectively blocks the entire FAS-II pathway, depriving the bacteria of essential fatty acids required for building and maintaining their cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death. The targeted action of FabH inhibitors represents a significant departure from many current antibiotic classes, offering a potential solution to combat resistance mechanisms that affect other cellular processes.[7]

References

- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]

- 5. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

Methodological & Application

Application Notes and Protocols for FabH-IN-1 In Vitro MIC Determination

Topic: FabH-IN-1 In Vitro Assay Protocol for MIC Determination Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial fatty acid synthesis pathway (FASII) is a critical metabolic process, making its components attractive targets for the development of novel antimicrobial agents. One such key enzyme is β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. FabH catalyzes the initial condensation reaction in this pathway, making it essential for bacterial viability.[1][2] this compound is a known inhibitor of the FabH enzyme, demonstrating broad-spectrum potential against both Gram-positive and Gram-negative bacteria.[3]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is fundamental for assessing the potency of a new antimicrobial compound.[5]

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound targets the FabH enzyme, which is responsible for the first and rate-limiting step in the FASII pathway. Specifically, FabH condenses an acyl-CoA primer (such as acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP.[6][7] By inhibiting this crucial step, this compound effectively halts the production of fatty acids, which are essential for building and maintaining the bacterial cell membrane. This disruption of membrane integrity ultimately leads to bacterial cell death.

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8]

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

96-well, round-bottom microtiter plates (sterile)[9]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Saline solution (0.85%, sterile)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette and sterile tips

-

Plate incubator (35-37°C)[9]

-

ELISA plate reader (optional, for OD600 measurement)[9]

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Petri dishes with appropriate agar (for purity check)

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure

Day 1: Assay Setup

-

Prepare this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity to the bacteria.

-

-

Prepare Serial Dilutions in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]

-

Prepare a starting 2x concentrated solution of this compound in CAMHB. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.[9]

-

Add 100 µL of this 2x starting solution to the wells in column 1.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down 6-8 times.[9]

-

Continue this serial dilution process across the plate to column 10. Discard 100 µL from column 10.[9]

-

Column 11 will serve as the growth control (no drug).

-

Column 12 will serve as the sterility control (no bacteria).[9]

-

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][10]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells. This typically requires a 1:100 or 1:150 dilution.

-

-

Inoculate the Plate:

-

Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11.

-

Do not add bacteria to column 12 (sterility control).

-

The final volume in each well (1-11) is now 200 µL. The drug concentrations are now at their final 1x values.

-

-

Incubation:

-

Cover the plate with a lid and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[9]

-

Day 2: Reading and Interpreting Results

-

Visual Inspection:

-

Before reading, check the control wells. There should be no growth in the sterility control (column 12) and robust, turbid growth in the growth control (column 11).

-

Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity or pellet of bacterial growth.[4]

-

-

Spectrophotometric Reading (Optional):

-

The plate can be read using an ELISA reader at a wavelength of 600 nm (OD600).

-

The MIC can be defined as the lowest drug concentration that inhibits ≥90% of growth compared to the growth control.

-

Data Presentation

Quantitative results from the MIC assay should be summarized in a clear, tabular format. This allows for easy comparison of this compound's activity against different bacterial strains.

Table 1: Example MIC Values of this compound Against Selected Bacterial Strains

| Bacterial Strain | Strain Type | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 0.25 |

| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 8 | >32 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 32 | 0.015 |

| Pseudomonas aeruginosa PAO1 | Gram-negative | >128 | 0.5 |

| Haemophilus influenzae RdKW20 | Gram-negative | 16 | 0.008 |

Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. mdpi.com [mdpi.com]

- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. actascientific.com [actascientific.com]

Application Notes and Protocols for FabH-IN-1 in Bacterial Fatty Acid Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FabH-IN-1, a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), for studying bacterial fatty acid synthesis (FASII) pathways. This document includes detailed protocols for in vitro enzyme inhibition and antibacterial susceptibility testing, along with quantitative data and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to FabH and the FASII Pathway

The Type II fatty acid synthesis (FASII) pathway is an essential metabolic process in bacteria, responsible for the production of fatty acids that are crucial components of cell membranes and precursors for other vital molecules. Unlike the single multifunctional polypeptide (FASI) found in mammals, the bacterial FASII system consists of a series of discrete, monofunctional enzymes. This fundamental difference makes the FASII pathway an attractive target for the development of novel antibacterial agents with high selectivity.

The initiation of the FASII cycle is catalyzed by β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. This enzyme performs a Claisen condensation between an acyl-CoA primer (typically acetyl-CoA) and malonyl-acyl carrier protein (malonyl-ACP) to form β-ketoacyl-ACP. As the first committed step in fatty acid elongation, FabH is a critical control point in the pathway. Inhibition of FabH effectively shuts down fatty acid production, leading to bacterial growth arrest and cell death.

This compound: A Potent Inhibitor of Bacterial FabH

This compound (also referred to as compound 3f in associated literature) is a thiazole-substituted arylamine derivative that has been identified as a potent inhibitor of the bacterial FabH enzyme.[1] It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool for investigating the role of FabH in various bacterial species and for assessing the potential of FabH as a drug target.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through enzyme inhibition assays and antibacterial susceptibility testing. The following tables summarize the available data.

| Enzyme Inhibition Data | |

| Target Enzyme | Escherichia coli FabH |

| IC50 | Not available in the reviewed abstract. |

| Antibacterial Activity of this compound (Zone of Inhibition) | |||

| Bacterial Strain | Mean Zone of Inhibition (mm) | Standard Deviation | Reference |

| Bacillus subtilis | 9.6 | ± 0.4 | [1] |

| Staphylococcus aureus | 11.6 | ± 0.4 | [1] |

| Staphylococcus epidermidis | 15.6 | ± 0.4 | [1] |

| Escherichia coli | 11.6 | ± 0.4 | [1] |

Note: Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed abstract. The zone of inhibition data provides a qualitative measure of antibacterial activity. For more precise quantitative comparisons, determination of MIC values is recommended.

Experimental Protocols

FabH Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against bacterial FabH. This assay can be adapted for FabH from different bacterial species.

Materials:

-

Purified recombinant FabH enzyme

-

Acetyl-CoA (substrate)

-

Malonyl-ACP (substrate)

-

This compound (test compound)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Detection reagent (e.g., DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] for a colorimetric assay that measures the release of Coenzyme A)

-

Microplate reader

-

96-well microplates

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer.

-

Prepare solutions of acetyl-CoA and malonyl-ACP in Assay Buffer at the desired concentrations.

-

Prepare a solution of the FabH enzyme in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or solvent control)

-

FabH enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate mixture (acetyl-CoA and malonyl-ACP) to each well to start the reaction.

-

-

Detection:

-

At a specific time point, or continuously, measure the product formation. For a DTNB-based assay, the absorbance at 412 nm can be monitored to quantify the release of CoA-SH.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare this compound Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only) on each plate.

-

-

Incubation:

-

Cover the microplate and incubate at 35-37°C for 16-20 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the bacterial fatty acid synthesis pathway, the mechanism of action of this compound, and a typical experimental workflow.

References

Application Notes and Protocols for Utilizing FabH-IN-1 in High-Throughput Screening Campaigns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial viability and distinct from the mammalian type I fatty acid synthase (FASI), presents a promising target for the development of new antibiotics. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step, making it a critical control point and an attractive target for inhibition.[1]

FabH-IN-1 is a potent and specific inhibitor of the bacterial FabH enzyme.[2] Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool for researchers engaged in antimicrobial drug discovery. These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new FabH inhibitors.

Mechanism of Action of this compound

FabH initiates fatty acid biosynthesis by catalyzing the condensation of an acyl-CoA (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP). This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis. This compound acts by inhibiting this crucial initial step, thereby halting the entire fatty acid production process and leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize typical quantitative data for potent thiazole-based FabH inhibitors, including representative values for this compound based on structurally similar compounds.[3] These values are essential for assay validation and for comparing the potency of newly identified compounds.

Table 1: In Vitro FabH Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| This compound (Representative) | E. coli FabH | ~5.8 |

| Thiolactomycin | E. coli FabH | >100[4] |

| Platencin | S. aureus FabH | 3.91[5] |

Table 2: Whole-Cell Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | B. subtilis (µg/mL) |

| This compound (Representative) | ~6.25 | ~3.12 | ~3.12 |

| Kanamycin B (Control) | 3.13 | 1.56 | 1.56 |

Experimental Protocols

High-Throughput Screening (HTS) Workflow for FabH Inhibitors

This workflow outlines the major steps for a typical HTS campaign to identify novel FabH inhibitors, using this compound as a positive control.

Biochemical Assay: Radiometric Filter-Binding Assay for FabH Activity

This assay measures the incorporation of a radiolabeled acetyl group from [³H]acetyl-CoA into acetoacetyl-ACP, which is then captured on a filter.

Materials:

-

Purified recombinant FabH enzyme

-

[³H]acetyl-CoA

-

Malonyl-ACP (MACP)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.0

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Whatman 3MM filter discs

-

Scintillation cocktail

-

This compound (positive control)

-

DMSO (negative control)

-

384-well microplates

Protocol:

-

Compound Plating: Dispense test compounds and controls (this compound, DMSO) into 384-well plates using an automated liquid handler. The final concentration of DMSO should be ≤1%.

-

Enzyme Addition: Add purified FabH enzyme (e.g., 5 ng per well) in Assay Buffer to each well.

-

Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a substrate mix containing malonyl-ACP (final concentration ~50 µM) and [³H]acetyl-CoA (final concentration ~50 µM).

-

Incubation: Incubate the reaction at 37°C for 12 minutes.[4]

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Filtration: Transfer the reaction mixture to a Whatman 3MM filter disc.

-

Washing: Wash the filter discs multiple times with cold 10% TCA to remove unincorporated [³H]acetyl-CoA.

-

Scintillation Counting: Dry the filter discs, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Percent Inhibition: Calculate using the formula: 100 * (1 - (Sample_CPM - Blank_CPM) / (Negative_Control_CPM - Blank_CPM))

-

Z'-factor: Determine the assay quality using the Z'-factor, calculated from the positive (this compound) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[6]

Cellular Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the lowest concentration of an inhibitor that prevents visible bacterial growth.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (test compound)

-

Kanamycin B (control antibiotic)

-

96-well microplates

-

Spectrophotometer (plate reader)

Protocol:

-

Bacterial Culture Preparation: Inoculate a starter culture of the desired bacterial strain in CAMHB and grow overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

Compound Dilution: Prepare a serial dilution of this compound and control antibiotics in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[4]

Conclusion

This compound is a valuable research tool for the discovery and development of novel antibacterial agents targeting the FASII pathway. The protocols provided here offer a robust framework for setting up and validating a high-throughput screening campaign. By using this compound as a reference compound, researchers can ensure the quality and reliability of their screening data, accelerating the identification of new and potent FabH inhibitors.

References

- 1. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application of FabH-IN-1 in Antimicrobial Synergy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial pathways not targeted by current antibiotics. The bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, presents a wealth of unexploited targets. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that catalyzes the initial condensation step in fatty acid biosynthesis. Its essential role and conservation across many pathogenic bacteria make it an attractive target for new antimicrobial agents.

FabH-IN-1 is an inhibitor of the bacterial FabH enzyme and has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[1] By disrupting the synthesis of bacterial cell membranes, FabH inhibitors can lead to bacterial cell death. A key strategy to enhance the efficacy of new antimicrobials and combat resistance is to explore their synergistic potential with existing antibiotics. Synergistic interactions can lower the required therapeutic dose of both agents, potentially reducing toxicity and minimizing the development of resistance.

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with conventional antibiotics. The methodologies described herein, primarily the checkerboard assay and the time-kill curve assay, are standard in vitro techniques to quantify and characterize antimicrobial synergy.

Mechanism of Action: The Rationale for Synergy

This compound targets the initiation of fatty acid biosynthesis, a fundamental process for bacterial survival. By inhibiting FabH, this compound disrupts the production of fatty acids, which are essential components of the bacterial cell membrane. This disruption can lead to a cascade of downstream effects, including impaired membrane integrity and function.

The rationale for expecting synergy between this compound and other classes of antibiotics lies in the potential for multi-target attacks on the bacterial cell. For instance:

-

With cell wall synthesis inhibitors (e.g., β-lactams): A compromised cell membrane due to FabH inhibition may enhance the access of β-lactams to their penicillin-binding protein targets in the periplasm, leading to a more potent bactericidal effect.

-

With protein synthesis inhibitors (e.g., aminoglycosides, macrolides): Disruption of the cell membrane's electrochemical gradient by this compound could facilitate the uptake of these antibiotics into the cytoplasm, increasing their concentration at the ribosomal target.

-

With DNA synthesis inhibitors (e.g., fluoroquinolones): While a direct synergistic link is less obvious, the overall physiological stress induced by membrane disruption could potentiate the lethal effects of DNA damage.

The following diagram illustrates the proposed mechanism of action and the potential for synergistic interactions.

References

Application Notes and Protocols: FabH-IN-1 Solution Preparation and Storage for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

FabH-IN-1 is a potent inhibitor of the bacterial enzyme 3-oxoacyl-[acyl-carrier-protein] synthase III (FabH).[1] As a key enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway in bacteria, FabH is a critical target for the development of novel antimicrobial agents. The FASII pathway is essential for bacterial viability and is distinct from the type I fatty acid synthesis pathway found in mammals, making FabH an attractive target for selective antibacterial therapies.[2][3] this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria and also exhibits antioxidant properties.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions for use in various laboratory settings, including enzyme assays and antimicrobial screening.

Chemical Properties and Storage of Neat Compound

A summary of the key chemical properties of this compound is provided in the table below. It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.

| Property | Value | Reference |

| Target | 3-oxoacyl-[acyl-carrier-protein] synthase 3 (FabH) | [1] |

| Biological Activity | Inhibitor of bacterial FabH, effective against Gram-positive and Gram-negative bacteria; antioxidant. | [1] |

| Initial Storage of Solid | Room temperature in the continental US; may vary elsewhere. Always refer to the Certificate of Analysis for specific recommendations. | [1] |

Solution Preparation and Storage

The proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results. The following protocols are recommended.

Recommended Solvents and Stock Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Calculating the Volume of Solvent: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The formula for this calculation is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

-

Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (not to exceed 37°C) or sonication may be used to aid dissolution if necessary, but always check the manufacturer's recommendations.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to minimize freeze-thaw cycles and exposure to light.

Storage of Stock Solutions

Proper storage of stock solutions is essential to prevent degradation of the compound.

| Solution Type | Storage Temperature | Shelf Life | Special Considerations |

| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (liquid form) or 12 months (if lyophilized and reconstituted).[4][5] | Minimize freeze-thaw cycles. Store in light-protective tubes. |

| Working Dilutions in Aqueous Buffer | 4°C | Use within one week.[4] | Prepare fresh from the stock solution for each experiment. Avoid prolonged storage in aqueous solutions. |

Experimental Protocols

This compound is a valuable tool for studying bacterial fatty acid synthesis. Below are generalized protocols for its use in common laboratory assays.

FabH Enzyme Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against the FabH enzyme. The specific concentrations of substrates and enzyme should be optimized for the particular experimental setup.

Materials:

-

Purified recombinant FabH enzyme

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Detection system (e.g., spectrophotometer for monitoring NADPH consumption in a coupled assay)[8]

Protocol 2: In Vitro FabH Inhibition Assay

-

Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for testing. Remember to include a vehicle control (DMSO only).

-

Pre-incubation: In a 96-well plate, add the FabH enzyme to the assay buffer. Then, add the diluted this compound or vehicle control and pre-incubate at room temperature for a specified time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[2][9]

-

Initiate the Reaction: Initiate the enzymatic reaction by adding the substrates (e.g., a mixture of acetyl-CoA and malonyl-CoA).[6]

-

Monitor the Reaction: Monitor the reaction progress using a suitable detection method. For example, in a coupled assay with FabG, the consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[8]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of Experimental Workflows

The following diagrams illustrate the key workflows described in these application notes.

Caption: Workflow for preparing this compound stock solutions.

Caption: Workflow for an in vitro FabH enzyme inhibition assay.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound targets the initial step of the bacterial type II fatty acid synthesis pathway. The diagram below illustrates the logical relationship of this inhibition.

Caption: Inhibition of the FabH enzyme by this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and storage of this compound solutions for laboratory use. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes. For any further information, it is strongly recommended to consult the product-specific Certificate of Analysis provided by the manufacturer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cusabio.com [cusabio.com]

- 5. AffiREC® Staphylococcus aureus 3-oxoacyl-[acyl-carrier-protein] synthase 3 (fabH) Recombinant Protein | AffiGEN [affirec.com]

- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The initiation ketosynthase (FabH) is the sole rate-limiting enzyme of the fatty acid synthase of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]

Application Notes and Protocols for Zone of Inhibition Assay of FabH-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antibacterial activity of FabH-IN-1, an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), using the zone of inhibition assay. This document includes a summary of quantitative data for FabH inhibitors, a detailed experimental protocol, and visualizations of the experimental workflow and the inhibitor's mechanism of action.

Introduction

β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates the type II fatty acid synthesis (FASII) pathway in bacteria.[1][2] This pathway is essential for bacterial viability, making FabH an attractive target for the development of novel antibacterial agents.[2][3][4] this compound is a known inhibitor of this enzyme and has demonstrated potential as a broad-spectrum antimicrobial agent effective against both Gram-positive and Gram-negative bacteria.[5] The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used and straightforward method to qualitatively assess the antimicrobial efficacy of a compound.[6][7] This assay involves placing a known amount of the antimicrobial agent onto an agar plate inoculated with a specific microorganism. The agent diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear circular area, or "zone of inhibition," will appear around the agent.[6][8] The size of this zone is indicative of the compound's potency.[7]

Data Presentation

| Inhibitor | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |

| HR12 | Staphylococcus aureus RN 450 | 8 | 1.87 ± 0.10 | [1] |

| HR12 | MRSA N315 | 8 | - | [1] |

| HR19 | Staphylococcus aureus RN 450 | - | 0.775 ± 0.08 | [1] |

| HR19 | MRSA N315 | - | - | [1] |

| Thiolactomycin | Staphylococcus aureus | >100 (IC50) | - | [1] |

| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Escherichia coli | 1.56-6.25 | 2.7 | [9] |

| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Pseudomonas fluorescence | 1.56-6.25 | - | [9] |

| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Bacillus subtilis | 1.56-6.25 | - | [9] |

| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Staphylococcus aureus | 1.56-6.25 | - | [9] |

| Amide Derivative 19 | Escherichia coli | 1.56–3.13 | 2.4 | [2] |

Experimental Protocols

Zone of Inhibition Assay Protocol for this compound

This protocol outlines the steps for performing a disc diffusion zone of inhibition assay to evaluate the antibacterial activity of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Tryptic Soy Broth (TSB) or other suitable liquid culture medium

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator

-

Micropipettes and sterile tips

-

Forceps

-

Ruler or calipers

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile TSB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer.

-

-

Preparation of this compound Discs:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration might be 1 mg/mL, but this should be optimized based on the expected potency of the compound.

-

Prepare serial dilutions of the this compound stock solution to test a range of concentrations.

-

Aseptically apply a known volume (e.g., 10 µL) of each this compound dilution onto a sterile filter paper disc. Allow the solvent to evaporate completely in a sterile environment.

-

Prepare a negative control disc by applying the same volume of DMSO.

-

Prepare a positive control disc using a standard antibiotic (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the standardized bacterial inoculum.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure even coverage.

-

-

Application of Discs:

-

Using sterile forceps, place the prepared this compound discs, the negative control disc, and the positive control disc onto the surface of the inoculated MHA plate.

-

Ensure the discs are placed far enough apart to prevent the zones of inhibition from overlapping.

-

Gently press each disc to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, observe the plates for the presence of clear zones around the discs, indicating the inhibition of bacterial growth.

-

Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm) using a ruler or calipers.[8]

-

The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.[7] Compare the zone diameters produced by different concentrations of this compound and the positive control.

-

Visualizations

Experimental Workflow

Caption: Workflow of the zone of inhibition assay.

Mechanism of Action of this compound

Caption: Inhibition of the FabH enzyme by this compound.

References

- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]

- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. sciencebuddies.org [sciencebuddies.org]

- 9. Design and synthesis of potent inhibitors of beta-ketoacyl-acyl carrier protein synthase III (FabH) as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low potency of FabH-IN-1 in bacterial growth assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FabH-IN-1 in bacterial growth assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH is a crucial enzyme in the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is responsible for producing essential fatty acids for bacterial cell membrane biosynthesis. By inhibiting FabH, this compound disrupts this pathway, leading to the inhibition of bacterial growth. The FAS-II pathway is a key target for antimicrobial drug development because it is essential for bacteria and is distinct from the type I fatty acid synthase found in mammals.

Q2: What is the expected potency of this compound?

The potency of this compound, as measured by the Minimum Inhibitory Concentration (MIC), can vary depending on the bacterial species. The following table summarizes the reported MIC values for this compound (also referred to as compound 3f) against several bacterial strains.

| Bacterial Strain | Gram Type | Reported MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 9.6 ± 0.4[2][3] |

| Staphylococcus aureus | Gram-positive | 11.6 ± 0.4[2][3] |

| Staphylococcus epidermidis | Gram-positive | 15.6 ± 0.4[2][3] |

| Escherichia coli | Gram-negative | 11.6 ± 0.4[2][3] |

Q3: My observed MIC values for this compound are significantly higher than those reported. What could be the reason?

Several factors can contribute to lower than expected potency of this compound in bacterial growth assays. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q4: Is this compound soluble in aqueous media?

Like many small molecule inhibitors, this compound may have limited solubility in aqueous media. It is crucial to prepare a stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the bacterial growth medium. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

Troubleshooting Guide for Low Potency of this compound

This guide addresses common issues that can lead to unexpectedly high MIC values or a lack of inhibitory activity of this compound in bacterial growth assays.

Problem 1: Higher than expected MIC values

| Potential Cause | Recommended Solution |

| Inaccurate Inoculum Density | The number of bacteria at the start of the assay is critical. A high inoculum can overwhelm the inhibitor. Standardize the inoculum to approximately 5 x 10^5 CFU/mL. Prepare the inoculum from a fresh culture in the logarithmic growth phase. |

| Compound Instability or Degradation | Ensure that the this compound stock solution is stored correctly, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |